Pentadecane-d32 is a fully deuterated, 15-carbon straight-chain alkane (C15D32) utilized primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) and as a contrast-matching solvent in small-angle neutron scattering (SANS). With a molecular weight of 244.61 g/mol, it provides a distinct mass shift relative to its protiated analog, enabling unambiguous signal discrimination in complex environmental and petrochemical matrices. Unlike heavier even-chain alkanes that may solidify at ambient temperatures, pentadecane-d32 remains a stable liquid under standard laboratory conditions, ensuring consistent volumetric dispensing and reducing the risk of precipitation in refrigerated stock solutions[1].
Substituting pentadecane-d32 with undeuterated pentadecane eliminates the mass-to-charge (m/z) separation required for true isotope dilution mass spectrometry, forcing reliance on external calibration that cannot correct for matrix-induced ion suppression or extraction losses . Furthermore, attempting to substitute it with the more ubiquitous hexadecane-d34 introduces handling complications; hexadecane has a melting point near 18 °C, making it prone to freezing or crystallizing out of solution in cool laboratories or during cold storage, which compromises quantitative reproducibility if not rigorously re-homogenized . Finally, using partially deuterated alternatives fails to provide the complete proton-signal suppression necessary for high-resolution 1H NMR solvent background reduction or the high scattering length density required for SANS contrast matching.
In GC-MS analysis of environmental hydrocarbons, pentadecane-d32 co-elutes with endogenous pentadecane but provides a completely distinct mass channel. The fully deuterated compound yields a quantifier ion at m/z 244.5, compared to m/z 212.4 for the protiated baseline [1]. This +32 Da shift is significantly larger than the shifts provided by shorter-chain deuterated standards, ensuring zero isotopic overlap from naturally occurring heavy isotopes in the target analyte matrix.
| Evidence Dimension | Molecular Ion Mass (m/z) |
| Target Compound Data | m/z 244.5 (Pentadecane-d32) |
| Comparator Or Baseline | m/z 212.4 (Protiated Pentadecane) |
| Quantified Difference | +32.1 Da mass shift |
| Conditions | GC-MS electron ionization (EI) in complex petroleum or environmental matrices |
A +32 Da shift guarantees that the internal standard signal is completely isolated from the native analyte, enabling highly accurate isotope dilution quantification without matrix interference.
A critical procurement factor for alkane internal standards is their physical state at room temperature. Pentadecane-d32 exhibits a melting point of approximately 8–10 °C, remaining a flowable liquid under standard laboratory conditions (20–25 °C) . In contrast, the commonly used even-chain alternative, hexadecane-d34, has a melting point of ~18 °C, which frequently leads to partial solidification or precipitation in air-conditioned labs or during standard 4 °C storage .
| Evidence Dimension | Melting Point / Freezing Point |
| Target Compound Data | ~8–10 °C (Pentadecane-d32) |
| Comparator Or Baseline | ~18 °C (Hexadecane-d34) |
| Quantified Difference | ~8–10 °C lower melting point |
| Conditions | Ambient laboratory handling and refrigerated stock solution storage |
Remaining liquid at lower temperatures eliminates the need for repeated heating and sonication of stock solutions, preventing concentration errors and streamlining high-throughput analytical workflows.
In small-angle neutron scattering (SANS) studies of polymers and surfactants, the solvent must provide a strong contrast against hydrogenated solutes. Perdeuterated alkanes like pentadecane-d32 possess a highly positive scattering length density (SLD) due to the coherent scattering length of deuterium. Pentadecane-d32 achieves an SLD of approximately +6.8 × 10^-6 Å^-2, whereas natural pentadecane has a negative SLD of roughly -0.5 × 10^-6 Å^-2 [1]. This massive shift allows researchers to precisely tune the contrast of mixed solvent systems to 'match out' specific components of complex micelles or polymer blends.
| Evidence Dimension | Scattering Length Density (SLD) |
| Target Compound Data | ~+6.8 × 10^-6 Å^-2 (Pentadecane-d32) |
| Comparator Or Baseline | ~-0.5 × 10^-6 Å^-2 (Protiated Pentadecane) |
| Quantified Difference | >7.0 × 10^-6 Å^-2 increase in SLD |
| Conditions | Small-angle neutron scattering (SANS) solvent matrix |
The high positive SLD is strictly required to create the neutron contrast necessary to resolve the nanoscale structure of hydrogenated polymers or lipids in solution.
Pentadecane-d32 is a highly effective internal standard for quantifying C10–C35 alkanes in soil, water, and biological tissues via GC-MS. Its +32 Da mass shift ensures that its signal is completely resolved from native C15 hydrocarbons, while its liquid state at room temperature prevents the stock solution precipitation issues commonly encountered with heavier deuterated alkanes like hexadecane-d34 [1].
In structural biology and polymer science, pentadecane-d32 is utilized as a non-polar solvent to study the conformation of lipophilic polymers, reverse micelles, and crude oil asphaltenes. Its high scattering length density (SLD) allows researchers to perform contrast variation experiments, effectively isolating the scattering signal of hydrogenated solutes [2].
Due to its ≥98 atom % D isotopic purity, pentadecane-d32 serves as an excellent NMR solvent or co-solvent for analyzing non-exchangeable protons in highly non-polar analytes. It provides a virtually proton-free background, preventing the massive solvent peak interference that would occur if protiated pentadecane or incompletely deuterated solvents were used .